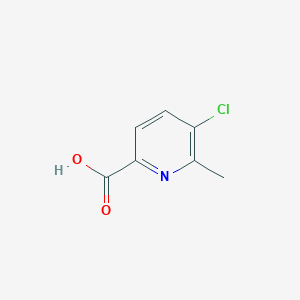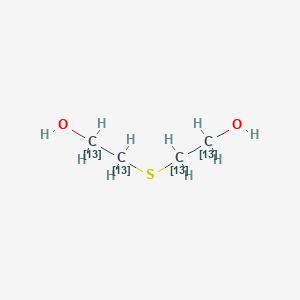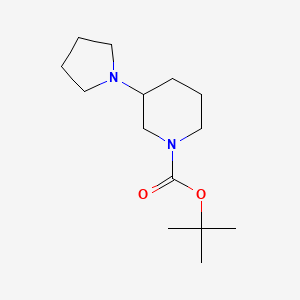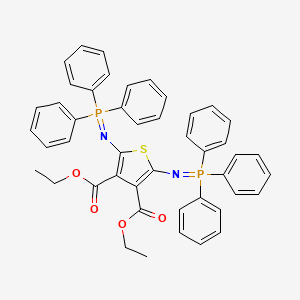
Mercury-202
概要
説明
科学的研究の応用
Environmental Impact and Ecosystem Studies
Mercury-202, a stable isotope of mercury, has been utilized in various environmental studies to understand the behavior and impact of mercury in ecosystems. The METAALICUS project, for example, used enriched 202Hg to study its reactivity, mobility, and availability in a boreal forest ecosystem, distinguishing new mercury from native mercury. This research revealed that newly deposited mercury was more reactive than native mercury and had low mobility through runoff, with a significant portion remaining associated with vegetation (Hintelmann et al., 2002).
Analytical and Detection Techniques
This compound has been instrumental in developing methods to eliminate spectral interference in soil and sediment sample analysis. A technique using ion molecule reaction (IMR) successfully reduced background signals and improved the limit of quantitation for 202Hg, showcasing its potential for trace-level mercury determination in environmental samples (Guo et al., 2011).
Mercury Removal Technologies
Advancements in mercury removal technologies have also employed this compound. Research at the National Energy Technology Laboratory involved screening novel sorbents for their capability to remove mercury from gas streams, with a focus on understanding the capacities of these sorbents in different conditions (O'dowd et al., 2004).
Mercury Isotope Geochemistry
Studies in mercury isotope geochemistry have used this compound to understand the environmental processes affecting mercury. These studies have shown systematic fractionation during specific environmental processes, providing insights into the sources and pathways of mercury in various environments (Yin et al., 2014).
Industrial Applications
This compound has applications in industrial settings as well, such as in the measurement of mercury mass in fluorescent lamps. Neutron activation analysis (NAA) using this compound was tested for mercury mass evaluation in lamps, highlighting its potential for environmental monitoring of mercury use in industry (Viererbl et al., 2015).
Atmospheric Studies
This compound has played a significant role in atmospheric studies, such as understanding the transformations of atmospheric mercury. This research involves observing variations in isotopic composition and helps in understanding the global cycling of mercury in the atmosphere (Fu et al., 2016).
特性
IUPAC Name |
mercury-202 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg/i1+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDDOUJBYECFT-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Hg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[202Hg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904800 | |
| Record name | Mercury, isotope of mass 202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.970644 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14191-86-7 | |
| Record name | Mercury, isotope of mass 202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, isotope of mass 202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B3064558.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)
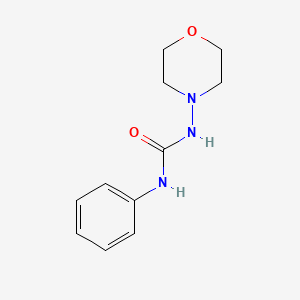

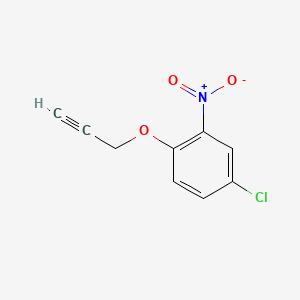

![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)



